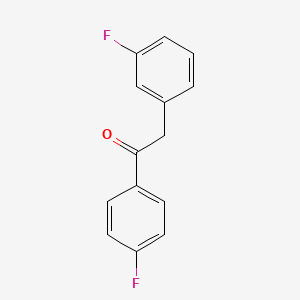
2-(3-Fluorophenyl)-1-(4-fluorophenyl)ethanone
Descripción general
Descripción
2-(3-Fluorophenyl)-1-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C14H10F2O and its molecular weight is 232.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(3-Fluorophenyl)-1-(4-fluorophenyl)ethanone, with the CAS number 370874-66-1, is an aromatic ketone that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features two fluorinated phenyl groups attached to an ethanone moiety, which may influence its pharmacological properties and interactions with biological systems.
The structure of this compound can be represented as follows:
This compound's distinctive feature is the presence of fluorine atoms, which can enhance lipophilicity and alter metabolic stability, potentially leading to increased biological activity.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The presence of fluorine substituents may facilitate binding affinity and selectivity towards specific targets, influencing pathways such as:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes.
- Receptor Modulation : It could interact with receptors associated with various physiological responses.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 57.3 µM against PARP1, a target involved in DNA repair mechanisms, suggesting potential applications in cancer therapeutics .
Antimicrobial Activity
Research has also explored the antimicrobial properties of fluorinated aromatic compounds. A study highlighted the effectiveness of similar structures against Gram-positive bacteria, showing minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 µM . This suggests that this compound may possess comparable antimicrobial activity.
Case Study 1: Inhibition of PARP1
In a controlled experiment, several derivatives were evaluated for their ability to inhibit PARP1 activity. The findings indicated that compounds with similar structural motifs to this compound were effective in inhibiting PARP1 at varying concentrations, thus reinforcing the potential role of this compound in cancer treatment strategies .
Case Study 2: Antimicrobial Efficacy
A comparative study on the antibacterial effects of fluorinated compounds showed that those with similar structures inhibited biofilm formation effectively. The results indicated a significant reduction in biofilm mass compared to controls, suggesting that this compound could be beneficial in treating infections caused by resistant bacterial strains .
Data Table: Biological Activity Comparison
Propiedades
IUPAC Name |
2-(3-fluorophenyl)-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c15-12-6-4-11(5-7-12)14(17)9-10-2-1-3-13(16)8-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPIIKGVHOSCAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















